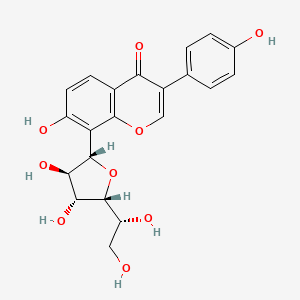

Neopuerarin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H20O9 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

8-[(2S,3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C21H20O9/c22-7-14(25)20-17(27)18(28)21(30-20)15-13(24)6-5-11-16(26)12(8-29-19(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-18,20-25,27-28H,7H2/t14-,17-,18-,20-,21+/m1/s1 |

InChI Key |

ANUVQPJCPQLESC-BUQAOYBGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(O4)C(CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Neopuerarin B: A Technical Guide to its Discovery, Isolation, and Characterization from Pueraria lobata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pueraria lobata, commonly known as the kudzu vine, has a long-standing history in traditional medicine, particularly in East Asia. Its roots are a rich source of isoflavonoids, a class of polyphenolic compounds renowned for their diverse pharmacological activities. While puerarin is the most well-known and abundant isoflavone in Pueraria lobata, recent phytochemical investigations have led to the discovery and isolation of novel, structurally related compounds. Among these are the recently identified diastereoisomeric isoflavone glucosides, including compounds referred to as Neopuerarin B and its isomers. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and potential biological activities of these novel compounds, with a focus on providing researchers and drug development professionals with the necessary technical details to further explore their therapeutic potential.

Recent studies have successfully isolated and characterized novel pueroside B isomers, namely 4R-pueroside B and 4S-pueroside B, from the roots of Pueraria lobata.[1][2] Additionally, other related novel compounds, such as 3′-hydroxyneopuerarin A/B and 3′-methoxyneopuerarin A/B, have been identified, highlighting the rich and complex isoflavonoid profile of this plant.[3] This guide will primarily focus on the methodologies and findings related to these newly discovered puerarin derivatives, collectively representing the "this compound" class of compounds.

Discovery and Isolation

The discovery of this compound and its related isomers is a testament to advancements in chromatographic and spectroscopic techniques. The isolation of these compounds from the complex matrix of Pueraria lobata root extract requires a multi-step purification process.

Experimental Protocol: Extraction and Isolation

The following protocol is a composite methodology based on successful reported isolations of novel pueroside B isomers and other isoflavone glucosides from Pueraria lobata.[1]

1. Plant Material and Extraction:

-

Dried roots of Pueraria lobata are pulverized into a fine powder.

-

The powdered material is extracted exhaustively with 80% ethanol at room temperature.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Macroporous Resin Column Chromatography:

-

The crude extract is subjected to column chromatography on a macroporous resin (e.g., Amberlite XAD-7).

-

A stepwise gradient elution is performed using mixtures of water and methanol, starting from 100% water and gradually increasing the methanol concentration.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Gel Filtration Chromatography:

-

Fractions enriched with the target compounds are further purified by gel filtration chromatography (e.g., Sephadex LH-20) using methanol as the eluent.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is achieved by preparative HPLC on a C18 column.

-

A gradient elution system of acetonitrile and water is typically employed to separate the isomeric compounds.

-

The purity of the isolated compounds is confirmed by analytical HPLC.

Experimental Workflow

References

- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Elucidating the Chemical Architecture of Neopuerarin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of Neopuerarin B, a significant isoflavonoid glycoside. This document details the experimental protocols and presents key quantitative data derived from modern spectroscopic methods, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, with the molecular formula C₂₁H₂₀O₉, is a C-glycoside isoflavone that has garnered interest within the scientific community.[1] The precise determination of its chemical structure is paramount for understanding its biosynthetic pathways, pharmacological activities, and potential therapeutic applications. The structural elucidation of complex natural products like this compound relies on a synergistic application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide will walk through the methodologies and data interpretation central to defining the molecular framework of this compound.

Core Analytical Techniques and Data

The definitive structure of this compound is established through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, alongside high-resolution mass spectrometry. These techniques provide unequivocal evidence for the molecular formula, the carbon-hydrogen framework, and the stereochemical configuration of the molecule.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy.

Table 1: High-Resolution Mass Spectrometry Data for a this compound Isomer

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 417.1180 | 417.1177 | C₂₁H₂₁O₉⁺ |

| [M-H]⁻ | 415.1035 | 415.1031 | C₂₁H₁₉O₉⁻ |

Data presented for a closely related Pueroside B isomer as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to piece together the molecular puzzle.

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for a this compound Isomer

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 8.15 | s | |

| 5 | 6.88 | d | 8.5 |

| 6 | 7.05 | d | 8.5 |

| 2' | 7.33 | d | 8.5 |

| 3' | 6.80 | d | 8.5 |

| 5' | 6.80 | d | 8.5 |

| 6' | 7.33 | d | 8.5 |

| 1'' | 4.88 | d | 9.5 |

| 2'' | 4.15 | t | 9.5 |

| 3'' | 3.45 | t | 9.5 |

| 4'' | 3.40 | t | 9.5 |

| 5'' | 3.48 | m | |

| 6''a | 3.85 | dd | 12.0, 2.0 |

| 6''b | 3.68 | dd | 12.0, 5.5 |

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets. Data presented for a closely related Pueroside B isomer as a representative example.

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for a this compound Isomer

| Position | δC (ppm) | Position | δC (ppm) |

| 2 | 154.5 | 1' | 124.0 |

| 3 | 123.0 | 2' | 131.0 |

| 4 | 177.0 | 3' | 116.0 |

| 5 | 118.0 | 4' | 159.0 |

| 6 | 129.0 | 5' | 116.0 |

| 7 | 163.0 | 6' | 131.0 |

| 8 | 109.0 | 1'' | 74.5 |

| 9 | 158.0 | 2'' | 72.0 |

| 10 | 116.5 | 3'' | 79.0 |

| 4'' | 71.0 | ||

| 5'' | 82.0 | ||

| 6'' | 62.5 |

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Data presented for a closely related Pueroside B isomer as a representative example.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and accurate data acquisition.

High-Resolution Mass Spectrometry (HR-ESI-MS)

-

Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is utilized.

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

Analysis : The sample solution is infused into the ESI source at a constant flow rate. Mass spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data Processing : The acquired high-resolution mass data is processed to determine the accurate mass of the molecular ions, which is then used to calculate the elemental composition using specialized software.

NMR Spectroscopy

-

Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.

-

1D NMR (¹H and ¹³C) : Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, key parameters include spectral width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, proton decoupling is applied to obtain singlet peaks for each carbon atom.

-

2D NMR (COSY, HSQC, HMBC) :

-

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different molecular fragments.

-

Visualization of the Elucidation Workflow

The logical process of piecing together the structural information from various spectroscopic techniques can be visualized as a workflow.

The following diagram illustrates the logical connections derived from 2D NMR data to assemble the molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the precise application and interpretation of modern spectroscopic techniques. High-resolution mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments reveals the intricate connectivity of atoms within the molecule. The data and protocols outlined in this guide serve as a fundamental reference for researchers engaged in the study of isoflavonoids and other complex natural products, facilitating further investigation into their chemical properties and biological activities.

References

Neopuerarin B biosynthesis pathway in plants

An In-depth Technical Guide on the Biosynthesis of Neopuerarin B and Puerarin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavonoids are a class of specialized metabolites, primarily found in leguminous plants, renowned for their roles in plant defense and their potential benefits to human health, including phytoestrogenic and antioxidant activities[1][2]. Among the most significant isoflavonoids are puerarin and its isomers, which are abundantly found in the roots of the kudzu plant (Pueraria lobata and Pueraria montana)[1][2]. Puerarin, specifically daidzein-8-C-glucoside, is a major bioactive component used extensively in traditional medicine for treating a variety of ailments[1][3].

This compound shares the same chemical formula as puerarin (C₂₁H₂₀O₉), indicating it is an isomer[4]. While the biosynthesis of puerarin is a subject of ongoing research, this compound is understood to be a structural isomer, likely differing in the position of the C-glucosyl moiety on the isoflavone backbone. This guide provides a comprehensive overview of the core biosynthetic pathway leading to the isoflavone precursor daidzein and delves into the subsequent C-glycosylation steps that result in the formation of both puerarin (8-C-glucoside) and its isomers like this compound.

Core Isoflavonoid Biosynthesis Pathway

The biosynthesis of this compound and puerarin begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This intermediate then enters the legume-specific isoflavonoid branch.

-

Phenylpropanoid Pathway : The pathway starts with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid[1]. Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to yield 4-coumaric acid. Finally, 4-coumarate-CoA ligase (4CL) activates 4-coumaric acid into 4-coumaroyl-CoA[1][5].

-

Chalcone and Flavanone Formation : Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[6]. In legumes, CHS often acts in concert with chalcone reductase (CHR) to produce isoliquiritigenin[5]. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of these chalcones into their corresponding flavanones: naringenin and liquiritigenin, respectively[5][6].

-

Isoflavone Backbone Synthesis : The key branching point from flavonoids to isoflavonoids is catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme. IFS hydroxylates the flavanone (e.g., liquiritigenin) and catalyzes a 2,3-aryl migration of the B-ring to form an unstable intermediate, 2,7,4′-trihydroxyisoflavanone[5][6]. This intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the stable isoflavone, daidzein[5][7]. Daidzein serves as the direct precursor for C-glycosylation.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of pathways to the C‐glycosyl isoflavone puerarin in roots of kudzu ( Pueraria montana lobata) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1150314-39-8 | INDOFINE Chemical Company [indofinechemical.com]

- 5. mdpi.com [mdpi.com]

- 6. Integrated Metabolomic and Transcriptomic Analysis of Puerarin Biosynthesis in Pueraria montana var. thomsonii at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrative Analyses of Metabolome and Transcriptome Reveal Regulatory Network of Puerarin Biosynthesis in Pueraria montana var. lobata - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Mechanisms of Action of Neopuerarin B: A Technical Guide

Introduction

Neopuerarin B, an isoflavone glycoside derived from the root of Pueraria lobata (Kudzu), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Extensive in vitro research has begun to elucidate the molecular mechanisms underpinning its therapeutic potential in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the in vitro studies investigating the mechanism of action of this compound, with a focus on its effects on key signaling pathways, cellular processes, and molecular targets. The information is intended for researchers, scientists, and professionals in the field of drug development.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage. Its mechanisms of action primarily involve the mitigation of oxidative stress, excitotoxicity, and apoptosis.

One key mechanism is the inhibition of glutamate-induced cytotoxicity.[4] In differentiated Y-79 cells, a model for photoreceptors, this compound pretreatment significantly attenuated cell death caused by glutamate exposure.[4] This protective effect is attributed to its ability to reduce the overproduction of reactive oxygen species (ROS) and inhibit excessive calcium influx, both of which are major contributors to glutamate-induced neuronal damage.[4]

Furthermore, this compound has been shown to modulate signaling pathways critical for neuronal survival. In models of Alzheimer's disease, it protects hippocampal neurons from β-amyloid-induced neurotoxicity by activating the PI3K/Akt signaling pathway.[1] This activation leads to the inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in Aβ-induced cell death.[1] The activation of the PI3K/Akt pathway is a recurring theme in the neuroprotective effects of this compound, as it has also been observed to be involved in its protective effects against acute spinal cord injury.[5]

The antioxidant properties of this compound are also central to its neuroprotective capacity. It has been shown to enhance the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and catalase (CAT), while simultaneously decreasing the production of ROS.[1] This is further supported by evidence of its ability to activate the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant responses.[5][6]

Quantitative Data on Neuroprotective Effects

| Cell Line | Insult | This compound Concentration | Observed Effect | Reference |

| Differentiated Y-79 | Glutamate (20 mM) | 2, 10, 50 μM | Dose-dependent attenuation of cell viability loss, ROS generation, and calcium overload. | [4] |

| Cultured Hippocampal Neurons | Aβ25-35 | Not specified | Increased cell survival, GSH-Px and CAT activities, and decreased ROS production. | [1] |

| HT22 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 150, 200, 250 nM | Improved cell viability and decreased oxidative stress. | [6] |

Experimental Protocols

MTT Assay for Cell Viability

-

Plate cells in 96-well plates at a desired density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[4]

-

Induce cellular damage by adding the insult (e.g., glutamate) for the required time.[4]

-

Remove the treatment medium and add MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Measurement of Intracellular ROS

-

Culture cells in appropriate plates or dishes.

-

Treat the cells with this compound and the subsequent insult as described in the experimental design.

-

Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for a specified time in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader at the appropriate excitation and emission wavelengths.

-

Quantify the relative fluorescence intensity to determine the levels of intracellular ROS.[4]

Signaling Pathway Diagram

Caption: Neuroprotective signaling pathways of this compound.

Anti-Cancer Effects

In vitro studies have revealed that this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][7] Its anti-cancer mechanisms are multifaceted, involving the modulation of cell cycle, induction of apoptosis, and inhibition of cancer cell migration and invasion.

In bladder cancer T24 cells, this compound was found to inhibit cell viability and proliferation while promoting apoptosis.[2] This effect was mediated by the upregulation of miR-16, a microRNA known to act as a tumor suppressor.[2] In human colon cancer HT-29 cells, this compound induced apoptosis, which was associated with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 and the oncoprotein c-Myc.[7][8]

Recent studies on neuroblastoma SH-SY5Y cells have shown that this compound can inhibit cell proliferation, disrupt the cytoskeleton, and curtail invasion and migration.[9][10] These effects are linked to the inhibition of the RhoA/ROCK signaling pathway, which is known to regulate cytoskeletal dynamics and cell motility.[9] Furthermore, this compound was observed to enhance gap junctional intercellular communication (GJIC) by increasing the expression of Connexin 43 (CX43), potentially contributing to the suppression of the malignant phenotype.[9]

Quantitative Data on Anti-Cancer Effects

| Cell Line | This compound Concentration | Observed Effect | Reference |

| T24 (Bladder Cancer) | 10, 50, 100 µg/ml | Dose-dependent inhibition of cell viability and proliferation; induction of apoptosis. | [2] |

| HT-29 (Colon Cancer) | Not specified | Reduced cell viability and induction of apoptosis. | [7][11] |

| SH-SY5Y (Neuroblastoma) | Up to 150 µmol/L | Inhibition of cell proliferation, invasion, and migration; disruption of cytoskeleton; induction of mitochondrial damage. | [9] |

| Ovarian Cancer Cells | Not specified | Significantly inhibited cell viability and proliferation; induced cell apoptosis. | [8] |

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay

-

Seed cancer cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[11]

Western Blot Analysis

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, RhoA, ROCK1) overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagram

Caption: Anti-cancer signaling pathways of this compound.

Anti-inflammatory Effects

This compound exerts potent anti-inflammatory effects by targeting key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators. A central mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[12][13][14]

In various cell types, including macrophages and cardiomyocytes, this compound has been shown to suppress the activation of NF-κB.[13][14] This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][14][15]

The anti-inflammatory actions of this compound are also linked to its antioxidant properties through the activation of the Nrf2 pathway.[16] By upregulating Nrf2, this compound enhances the expression of antioxidant enzymes, which can counteract the oxidative stress that often accompanies and exacerbates inflammation.[16]

Quantitative Data on Anti-inflammatory Effects

| Cell Line | Stimulus | This compound Concentration | Observed Effect | Reference |

| RAW264.7 (Macrophages) | Lipopolysaccharide (LPS) | Not specified | Lowered production of nitric oxide (NO), TNF-α, and IL-6. | [15] |

| RAW264.7 (Macrophages) | Polymethylmethacrylate (PMMA) | Dose-dependent | Down-regulation of MMP-9, TNF-α, IL-6, and RANK mRNA and protein expression. | [14] |

| H9c2 (Cardiomyocytes) | High glucose | Not specified | Inhibition of inflammation via suppression of NF-κB activation. | [17] |

Experimental Protocols

Nitric Oxide (NO) Assay (Griess Test)

-

Culture cells (e.g., RAW264.7 macrophages) in a 96-well plate.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with an inflammatory agent like LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the NO concentration based on a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

Add cell culture supernatants (containing the secreted cytokines) and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-HRP conjugate.

-

Add a TMB substrate solution to develop the color.

-

Stop the reaction with a stop solution (e.g., H₂SO₄).

-

Measure the absorbance at 450 nm and calculate the cytokine concentrations from the standard curve.

Signaling Pathway Diagram

Caption: Anti-inflammatory signaling pathways of this compound.

References

- 1. Protective effect of Puerarin on β-amyloid-induced neurotoxicity in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Puerarin Inhibits Proliferation and Induces Apoptosis by Upregulation of miR-16 in Bladder Cancer Cell Line T24 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puerarin: a potential natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Effect of Puerarin on Ovarian Cancer Progression Contributes to the Tumor Suppressor Gene Expression and Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects and mechanisms of puerarin against neuroblastoma: insights from bioinformatics and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Effects and mechanisms of puerarin against neuroblastoma: insights from bioinformatics and in vitro experiments | Semantic Scholar [semanticscholar.org]

- 11. In vitro and in vivo anticancer activity of a novel puerarin nanosuspension against colon cancer, with high efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of isoflavone puerarin against cardiovascular diseases: What we know and where we go - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Puerarin prevents diabetic cardiomyopathy in vivo and in vitro by inhibition of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Suppression of puerarin on polymethylmethacrylate-induced lesion of peri-implant by inhibiting NF-κB activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhanced Anti-inflammatory Effect of Puerarin through Optimized Release and Bioavailability via PDLG-Loaded Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Puerarin inhibits inflammation and oxidative stress in dextran sulfate sodium-induced colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]

Unveiling the Therapeutic Potential of Puerarin: A Technical Guide to its Pharmacological Properties and Initial Screenings

A comprehensive overview for researchers, scientists, and drug development professionals.

Note: Initial searches for "Neopuerarin B" did not yield specific results. The following guide focuses on "Puerarin," a structurally related and extensively studied isoflavone, which is presumed to be the compound of interest.

Puerarin, a major isoflavone glycoside derived from the root of the kudzu plant (Pueraria lobata), has a long history in traditional Chinese medicine. Modern scientific investigation has begun to systematically unravel its diverse pharmacological activities, revealing its potential as a therapeutic agent for a range of complex diseases. This technical guide provides an in-depth analysis of the core pharmacological properties of puerarin, summarizing key quantitative data from initial screenings, detailing experimental methodologies, and visualizing the intricate signaling pathways through which it exerts its effects.

Core Pharmacological Properties: A Quantitative Perspective

Puerarin exhibits a broad spectrum of bioactivities, with the most prominent being its anticancer, neuroprotective, and anti-inflammatory effects. The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a comparative look at its potency across different experimental models.

Table 1: Anticancer Activity of Puerarin (In Vitro)

| Cell Line | Cancer Type | Assay | IC50 Value | Citation |

| SKOV-3 | Ovarian Cancer | CCK-8 | 157.0 µg/mL | [1] |

| Caov-4 | Ovarian Cancer | CCK-8 | 119.3 µg/mL | [1] |

| U251 | Glioblastoma | CCK-8 | 197.1 µM (after 48h) | [2] |

| U87 | Glioblastoma | CCK-8 | 190.7 µM (after 48h) | [2] |

| MCF-7/DDP | Drug-Resistant Breast Cancer | MTT | Puerarin (20 µM and 40 µM) reversed drug resistance to OXA and DDP | [3] |

Table 2: Neuroprotective Effects of Puerarin

| Experimental Model | Condition | Key Findings | Quantitative Data | Citation |

| Differentiated Y-79 cells | Glutamate-induced cytotoxicity | Attenuated cell viability loss, ROS generation, and calcium overload. | Dose-dependent protection observed at 2, 10, and 50 µM. | [4] |

| SH-SY5Y cells | Hydrogen peroxide-induced oxidative stress | Decreased intracellular ROS levels. | 1 µM of puerarin showed the best ROS scavenging ability. | [5] |

| Rotenone-based rodent models of Parkinson's Disease | Dopaminergic neuron degeneration | Ameliorated apomorphine-induced rotations. | 45.65% and 53.06% reduction in rotations with 50 and 100 µM puerarin respectively. | [6] |

Table 3: Anti-inflammatory Activity of Puerarin

| Experimental Model | Condition | Key Findings | Quantitative Data | Citation |

| LPS-induced RAW264.7 macrophages | Inflammation | Reduced production of NO, IL-6, and TNF-α. | Significant anti-inflammatory effect at a concentration of 40 µM. | |

| High-fat-diet-fed mice | Diet-induced obesity and inflammation | Lowered proinflammatory cytokines (IL-6, TNF-α, IL-1β, IL-17A, IFN-γ) and increased anti-inflammatory IL-10. | Oral administration of 50 mg/kg for 14 weeks. | [7] |

| Cerebral ischemia/reperfusion in rats | Inflammatory response | Reduced expression of IL-1β, IL-6, and TNF-α. | Effective at 36 mg/kg and 54 mg/kg. | [8] |

Key Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further research. This section outlines the protocols for some of the key experiments cited.

Cell Viability and Cytotoxicity Assays (CCK-8 & MTT)

-

Objective: To determine the effect of puerarin on the proliferation and viability of cancer cells.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., SKOV-3, U251) are cultured in appropriate media (e.g., McCoy's 5A, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.[1][2]

-

Treatment: Cells are seeded in 96-well plates and treated with a range of puerarin concentrations for specific durations (e.g., 48 hours).[1][2]

-

Reagent Incubation:

-

CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for a specified time.

-

MTT Assay: 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) solution is added and incubated, followed by the addition of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

-

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 590 nm for MTT) using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage of the control group, and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.[9]

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Protein Extraction: Cells or tissues are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, NF-κB p65, ERK1/2) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin).

-

Animal Models of Disease

-

Objective: To evaluate the in vivo efficacy of puerarin in disease models that mimic human conditions.

-

Methodology (Example: Rabbit Model of Atherosclerosis): [10]

-

Animal Model: Male rabbits are divided into control, high-lipid diet (HLD), and puerarin-treated (PUE) groups. The HLD and PUE groups are fed a diet supplemented with cholesterol and lard to induce atherosclerosis.

-

Treatment: The PUE group receives daily administration of puerarin.

-

Monitoring: Serum levels of adhesion molecules (ICAM-1, VCAM-1, E-selectin) are measured at different time points.

-

Tissue Analysis: At the end of the study, the thoracic aorta is harvested. The thickness of the intima is measured, and the protein and mRNA levels of adhesion molecules and NF-κB pathway components are analyzed by immunohistochemistry, RT-PCR, and Western blotting.

-

Signaling Pathways Modulated by Puerarin

Puerarin exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of puerarin on the PI3K/Akt, NF-κB, and MAPK/ERK pathways.

Caption: Puerarin's modulation of the PI3K/Akt signaling pathway.

Caption: Puerarin's inhibition of the NF-κB signaling pathway.

Caption: Puerarin's modulation of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The initial screenings and pharmacological studies of puerarin have revealed a compound with significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its ability to modulate key signaling pathways such as PI3K/Akt, NF-κB, and MAPK/ERK underscores its multifaceted mechanism of action.

While the existing data is promising, further research is imperative. Future studies should focus on:

-

Elucidating precise molecular targets: Identifying the direct binding partners of puerarin will provide a more refined understanding of its mechanism of action.

-

Comprehensive preclinical studies: Rigorous evaluation in a wider range of animal models is necessary to establish its efficacy and safety profile.

-

Pharmacokinetic and pharmacodynamic studies: Optimizing drug delivery and understanding its metabolic fate are crucial for clinical translation.

-

Clinical trials: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy of puerarin in human patients.

This technical guide serves as a foundational resource for the scientific community, providing a structured overview of puerarin's pharmacological landscape and paving the way for future investigations into this promising natural compound.

References

- 1. Puerarin induces platinum-resistant epithelial ovarian cancer cell apoptosis by targeting SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puerarin inhibits proliferation and induces apoptosis in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puerarin inhibits EMT induced by oxaliplatin via targeting carbonic anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Puerarin attenuates cognitive dysfunction and oxidative stress in vascular dementia rats induced by chronic ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Evaluation of Puerarin as a Modulator of Metabolic and Inflammatory Parameters in a High-Fat-Diet-Fed Mice Model [mdpi.com]

- 8. Puerarin partly counteracts the inflammatory response after cerebral ischemia/reperfusion via activating the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Puerarin inhibits the inflammatory response in atherosclerosis via modulation of the NF-κB pathway in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

Neopuerarin B: A Technical Guide to Solubility and Stability for Researchers

Abstract

Neopuerarin B, an isoflavone glucoside identified in Pueraria lobata (Kudzu), is a subject of growing interest within the scientific community for its potential pharmacological activities. However, a comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the solubility and stability considerations for this compound. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the closely related and well-studied isoflavone glucoside, Puerarin, as a proxy. Furthermore, it offers detailed, standardized experimental protocols for researchers to determine the solubility and stability of this compound in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of this compound and other related phytochemicals.

Introduction

This compound is a naturally occurring isoflavone C-glucoside. Structurally, it is a derivative of daidzein, which is substituted with a β-D-glucopyranosyl group at the C-8 position. The presence and configuration of the glycosidic moiety are known to significantly influence the physicochemical properties of isoflavones, including their water solubility and stability, which in turn affect their bioavailability and therapeutic efficacy.

Currently, there is a notable scarcity of published quantitative data specifically detailing the solubility and stability of this compound. In contrast, its structural isomer, Puerarin (daidzein-8-C-glucoside), has been extensively studied. Given the structural similarity, the data and methodologies related to Puerarin can serve as a valuable reference point for researchers initiating studies on this compound.

This guide aims to bridge the existing information gap by:

-

Providing a summary of the known solubility and stability characteristics of the representative isoflavone glucoside, Puerarin.

-

Presenting detailed, standardized experimental protocols for determining the aqueous and solvent solubility of this compound.

-

Outlining a comprehensive methodology for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.

-

Visualizing these experimental workflows to facilitate their implementation in a laboratory setting.

Solubility of Isoflavone Glucosides: A Focus on Puerarin

The solubility of isoflavone glucosides is a critical parameter influencing their absorption and distribution in biological systems. Generally, the addition of a sugar moiety enhances the aqueous solubility of the parent aglycone.

Aqueous Solubility of Puerarin

The following table summarizes the reported aqueous solubility of Puerarin at different pH values. It is anticipated that this compound would exhibit a similar pH-dependent solubility profile.

| pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |

| 1.2 | 37 | ~0.35 | ~0.84 |

| 6.8 | 37 | ~7.5 | ~18.0 |

| 7.4 | 25 | ~5.2 | ~12.5 |

Note: The data presented here is for Puerarin and is intended to serve as an estimate for this compound. Actual values for this compound must be determined experimentally.

Solubility of Puerarin in Organic Solvents

The solubility of Puerarin in various organic solvents is summarized below. This information is useful for extraction, purification, and formulation development.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Highly soluble |

| Ethanol | 25 | Soluble |

| Acetonitrile | 25 | Sparingly soluble |

| Dimethyl sulfoxide (DMSO) | 25 | Freely soluble |

| Chloroform | 25 | Practically insoluble |

| n-Hexane | 25 | Insoluble |

Note: The data presented here is for Puerarin and is intended to serve as an estimate for this compound. Actual values for this compound must be determined experimentally.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or mol/L at the specified temperature.

-

Neopuerarin B: A Technical Guide to its Natural Sources, Variability, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopuerarin B, an isoflavonoid glycoside, is a constituent of plants from the Pueraria genus, a source of traditional medicines and health foods. As an isomer of the more extensively studied Pueroside B, this compound is part of a complex phytochemical profile that exhibits significant variability. This technical guide provides a comprehensive overview of the natural sources of this compound, the factors influencing its content, and the analytical methodologies relevant to its extraction and quantification. Due to the limited specific research on this compound, this guide also draws upon data from closely related and abundant isoflavonoids from Pueraria, such as puerarin, to provide a foundational understanding for future research and development.

Natural Sources and Distribution

This compound has been identified as a natural constituent of plants belonging to the Pueraria genus (family Fabaceae), commonly known as kudzu. The primary species from which this compound and its isomers have been isolated is Pueraria lobata (Willd.) Ohwi [1][2]. This climbing vine is native to East Asia and is now found in various parts of the world. Other species within the Pueraria genus, such as Pueraria thomsonii , are also rich sources of isoflavonoids and are likely to contain this compound, although specific isolation from these species has not been explicitly documented in the available literature[3][4].

The distribution of this compound within the plant is expected to be similar to other major isoflavonoids, with the highest concentrations typically found in the roots [5][6]. The roots of Pueraria species are the primary part used in traditional medicine and for the extraction of bioactive compounds[5].

Variability in this compound Content

The concentration of this compound in its natural sources is subject to significant variability. While specific quantitative data for this compound is scarce, the factors influencing the content of the major isoflavonoid, puerarin, in Pueraria species can be extrapolated to understand the potential variability of this compound.

Several factors contribute to this variability:

-

Genetic Factors: Different species and even different varieties within the same species of Pueraria exhibit distinct isoflavonoid profiles and concentrations[4].

-

Geographical Location and Environmental Conditions: The geographical origin of the plant material has been shown to have a significant impact on the isoflavonoid content. Factors such as climate, soil composition, and altitude can influence the biosynthesis of these compounds[7].

-

Plant Part: As mentioned, the roots are the primary storage organ for isoflavonoids in Pueraria species, and therefore, would be expected to have the highest concentration of this compound[5][6].

-

Harvesting Time and Plant Age: The developmental stage of the plant at the time of harvest can affect the concentration of secondary metabolites, including isoflavonoids.

Quantitative Data on Related Isoflavonoids

Due to the lack of specific quantitative data for this compound, the following table summarizes the content of the major isoflavonoid, puerarin, in different Pueraria lobata samples. This data illustrates the significant variability that can be expected for other isoflavonoids like this compound.

| Plant Source | Geographic Origin | Puerarin Content (mg/g dry weight) | Reference |

| Pueraria lobata | Shaanxi, China | 66.58 | [7] |

| Pueraria lobata | Sichuan, China | 44.54 | [7] |

| Pueraria lobata (in vitro root culture) | Not specified | 14.56 | [6][8] |

| Pueraria lobata (leaf-derived callus) | Not specified | 0.33 | [6][8] |

Experimental Protocols

Extraction of Isoflavonoids from Pueraria Root

The following is a representative protocol for the extraction of isoflavonoids from Pueraria root, which can be adapted for the isolation of this compound.

Materials:

-

Dried and powdered Pueraria root

-

80% Methanol or 80% Ethanol

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Macerate the powdered Pueraria root material with 80% methanol or ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilize the concentrated extract to obtain a dry powder.

Quantification of Isoflavonoids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of isoflavonoids. For this compound, the method would require optimization, including the use of a purified this compound standard for calibration.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program:

-

0-10 min: 10-20% A

-

10-30 min: 20-40% A

-

30-40 min: 40-60% A

-

40-45 min: 60-10% A

-

45-50 min: 10% A

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Prepare a stock solution of the crude extract in methanol.

-

Prepare a series of standard solutions of the reference compound (e.g., puerarin) of known concentrations.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solution and determine the concentration of the target isoflavonoid based on the calibration curve.

Potential Signaling Pathway Modulation (Inferred from Puerarin)

Disclaimer: There is currently no published research on the specific effects of this compound on cellular signaling pathways. However, due to its structural similarity to puerarin, the well-documented effects of puerarin may provide a starting point for investigating the potential bioactivity of this compound. The following information pertains to puerarin and should not be directly attributed to this compound without experimental validation.

Puerarin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

Puerarin has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This is a crucial pathway in the inflammatory response. Puerarin's inhibitory action is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Figure 1: Postulated inhibitory effect of puerarin on the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Puerarin has been reported to activate this pathway in various cell types, leading to downstream effects such as increased glucose uptake and protection against apoptosis.

Figure 2: Postulated activatory effect of puerarin on the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring isoflavonoid found in Pueraria species, particularly P. lobata. Its concentration in these plants is likely influenced by a variety of genetic and environmental factors, leading to significant variability. While specific research on this compound is limited, the established methodologies for the extraction and quantification of related isoflavonoids like puerarin provide a solid foundation for future studies. The known bioactivities of puerarin, especially its modulation of the NF-κB and PI3K/Akt signaling pathways, suggest that this compound may also possess important pharmacological properties.

Future research should focus on:

-

The development and validation of specific analytical methods for the accurate quantification of this compound in various Pueraria species and their different parts.

-

Comprehensive studies to determine the concentration range of this compound in a wide variety of Pueraria samples from different geographical origins.

-

In-depth investigation into the biological activities of isolated this compound, including its effects on key cellular signaling pathways.

Such research will be crucial for a better understanding of the overall pharmacological profile of Pueraria extracts and for the potential development of this compound as a therapeutic agent.

References

- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Nutritional Ingredients and Medicinal Components of Pueraria lobata and Its Varieties Using UPLC-MS/MS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of isoflavone glycosides in Pueraria lobata cultures by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. experts.illinois.edu [experts.illinois.edu]

Spectroscopic Blueprint of an Isoflavone Glycoside: An In-depth Analysis of Puerarin

Foreword: An inquiry was made for a detailed spectroscopic analysis of Neopuerarin B. Despite a comprehensive search using its chemical identifiers (CAS: 1150314-39-8, Formula: C₂₁H₂₀O₉), publicly available, detailed NMR and mass spectrometry data for this specific compound could not be located. Given that this compound is an isomer of the well-documented and structurally similar isoflavone C-glycoside, Puerarin, this guide will focus on the spectroscopic data analysis of Puerarin as a representative case study. This in-depth guide is intended for researchers, scientists, and professionals in drug development, providing a thorough examination of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that are crucial for the structural elucidation and characterization of this class of compounds.

Introduction to Puerarin

Puerarin is a prominent isoflavone C-glycoside found in the root of the kudzu vine (Pueraria lobata). It is distinguished by a C-glycosidic bond linking the glucose moiety to the isoflavone backbone, which imparts greater chemical stability compared to O-glycosides. The structural characterization of such natural products is fundamental to understanding their biological activity and for quality control in pharmaceutical applications. Spectroscopic techniques, particularly NMR and MS, are indispensable tools in this process.

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A common method for the analysis of Puerarin is Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

-

Chromatographic Separation: A reversed-phase C18 column (e.g., 150 x 2.0 mm, 4 µm particle size) is typically used. The mobile phase often consists of a gradient of acetonitrile and water, with a small amount of an acidifier like formic acid to improve ionization. A representative gradient might start at 10% acetonitrile and increase to 90% over a set period. The flow rate is maintained at around 0.2 mL/min.

-

Mass Spectrometry: The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode. For Puerarin, negative ion mode is often effective. Data can be acquired in full scan mode to identify the parent ion, and in product ion scan mode (MS/MS) to obtain fragmentation patterns. For quantitative analysis, multiple reaction monitoring (MRM) is used, which offers high sensitivity and specificity.[1]

MS Data for Puerarin

The fragmentation of Puerarin in MS/MS experiments provides valuable structural information, particularly concerning the glycosidic bond and the isoflavone core.

| Ion | m/z (Negative Mode) | Description |

| [M-H]⁻ | 415.1 | Deprotonated molecule (parent ion) |

| [M-H-90]⁻ | 325.1 | Loss of a C₃H₆O₃ fragment from the glucose moiety |

| [M-H-120]⁻ | 295.1 | Loss of a C₄H₈O₄ fragment from the glucose moiety |

| Fragment | 267.1 | Resulting from cleavage of the glycosidic bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., -OH).

-

Data Acquisition: A suite of NMR experiments is typically performed on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

¹H NMR: Provides information on the number, environment, and coupling of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which allows for the unambiguous assignment of all signals.

-

¹H and ¹³C NMR Spectroscopic Data for Puerarin

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for Puerarin, typically recorded in DMSO-d₆.

Table 1: ¹H NMR Data for Puerarin (in DMSO-d₆)

| Atom No. | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 8.30 | s | |

| 5 | 8.03 | d | 8.8 |

| 6 | 6.95 | d | 8.8 |

| 2' | 7.38 | d | 8.6 |

| 3' | 6.81 | d | 8.6 |

| 5' | 6.81 | d | 8.6 |

| 6' | 7.38 | d | 8.6 |

| 1'' | 4.58 | d | 9.8 |

| 2'' | 4.02 | t | 9.0 |

| 3'' | 3.20 | m | |

| 4'' | 3.15 | m | |

| 5'' | 3.12 | m | |

| 6''a | 3.70 | m | |

| 6''b | 3.46 | m |

Table 2: ¹³C NMR Data for Puerarin (in DMSO-d₆)

| Atom No. | δ (ppm) |

| 2 | 152.5 |

| 3 | 122.4 |

| 4 | 175.0 |

| 4a | 117.2 |

| 5 | 128.8 |

| 6 | 115.0 |

| 7 | 161.5 |

| 8 | 109.8 |

| 8a | 157.0 |

| 1' | 121.5 |

| 2' | 130.2 |

| 3' | 115.2 |

| 4' | 157.4 |

| 5' | 115.2 |

| 6' | 130.2 |

| 1'' | 73.2 |

| 2'' | 70.6 |

| 3'' | 78.9 |

| 4'' | 70.2 |

| 5'' | 81.5 |

| 6'' | 61.2 |

Workflow and Signaling Pathways

General Workflow for Spectroscopic Analysis

The logical flow for the structural elucidation of a natural product like Puerarin using spectroscopic methods is outlined below.

Conclusion

The combined application of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive toolkit for the structural analysis of complex natural products like Puerarin. MS offers crucial information on molecular weight and fragmentation, while a full suite of NMR experiments allows for the complete and unambiguous assignment of the molecule's intricate structure. The data and protocols presented here serve as a technical guide for researchers involved in the characterization of isoflavone glycosides and other natural products.

References

Preliminary Biological Activity of Neopuerarin B: A Review of Available Data and a Surrogate Analysis of Puerarin

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the biological activity of Neopuerarin B. Initial investigations into the available scientific literature and chemical databases reveal a significant scarcity of published research on this specific isoflavone. While this compound is identified as a constituent of Pueraria lobata and is commercially available, comprehensive studies detailing its biological effects and mechanisms of action are not present in the public domain. One supplier notes a potential "significant hepatoprotective effect," however, the primary research supporting this claim is not cited.

Given the limited data on this compound, this guide will provide the available chemical information for the compound. Subsequently, as a surrogate, we will present an in-depth overview of the preliminary biological activity assays for the closely related and extensively studied compound, Puerarin . Puerarin is the most abundant isoflavone-C-glucoside from the same plant source and serves as a valuable proxy for understanding the potential therapeutic activities of its analogues.

Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-(4-hydroxyphenyl)-8-(β-D-glucopyranosyl)-7-hydroxy-4H-chromen-4-one |

| CAS Number | 1150314-39-8 |

| Molecular Formula | C₂₁H₂₀O₉ |

| Molecular Weight | 416.38 g/mol |

| Source | Isolated from the dried roots of Pueraria lobata (Willd.) |

Surrogate Analysis: Biological Activities of Puerarin

Puerarin has been the subject of numerous preclinical studies, demonstrating a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and cardioprotective activities.[1] The following sections summarize the key findings, experimental methodologies, and associated signaling pathways.

Quantitative Data on Puerarin's Biological Activities

The following table summarizes quantitative data from various preliminary assays on Puerarin, showcasing its effects on different cell lines and experimental models.

| Biological Activity | Assay Type | Cell Line / Model | Concentration / Dose | Result | Reference |

| Anticancer | Cell Viability (MTT Assay) | DU145 & PC-3 (Prostate Cancer) | 2.5 µM, 5 µM, 10 µM | Dose- and time-dependent growth inhibition | [2] |

| Anticancer | Apoptosis (Flow Cytometry) | DU145 & PC-3 (Prostate Cancer) | 2.5 µM & 10 µM | Increased apoptosis from 3.94% to 41.0% (DU145) and 37.0% (PC-3) | [2] |

| Anticancer | Cell Growth Inhibition | Non-Small Cell Lung Cancer (NSCLC) cells | Not specified | Significant growth inhibition | [3] |

| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-induced RAW264.7 Macrophages | 40 µM | Significant reduction in NO release | [4] |

| Anti-inflammatory | Cytokine Inhibition (ELISA) | LPS-induced RAW264.7 Macrophages | 40 µM | Significant decrease in IL-6 and TNF-α production | [4] |

| Antioxidant | Radical Scavenging | DPPH Assay | Varies | Superior scavenging rate for Puerarin/β-lg complex vs. free Puerarin | [5] |

| Antioxidant | Radical Scavenging | ABTS Assay | Varies | Superior scavenging rate for Puerarin/β-lg complex vs. free Puerarin | [5] |

| Myoblast Migration | Scratch Wound Assay | C2C12 Myoblasts | 10, 20, 40 µM | Migration rates increased to 62.82%, 73.13%, and 86.45% respectively |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for an in vitro assay used to evaluate the anticancer activity of Puerarin.

Cell Viability and Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of Puerarin on the viability and proliferation of cancer cells (e.g., DU145 and PC-3 prostate cancer cells).[2]

-

Materials:

-

DU145 and PC-3 human prostate cancer cell lines

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

-

Puerarin (dissolved in DMSO to create a stock solution)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of Puerarin (e.g., 2.5, 5, and 10 µM). A control group is treated with vehicle (DMSO) at the same final concentration used for the Puerarin dilutions.

-

Incubation: The plates are incubated for specified time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: At the end of the treatment period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes.

-

Data Acquisition: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the control group. The results are used to determine the dose- and time-dependent inhibitory effects of Puerarin.

-

Signaling Pathways and Visualizations

Puerarin exerts its biological effects by modulating multiple key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Puerarin-Mediated Anticancer Signaling Pathways

Puerarin has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating critical signaling cascades such as the PI3K/Akt/mTOR and NF-κB pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Anisomelic acid | CAS:59632-76-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. tmrjournals.com [tmrjournals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of norisoboldine derivatives and bioactivity assay for inducing the generation of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Neopuerarin B: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopuerarin B, an isoflavonoid glycoside, presents a compelling case for therapeutic development due to its structural similarity to the well-studied compound Puerarin. However, like many natural products, its clinical potential is hindered by a lack of clearly identified and validated molecular targets. This technical guide provides a comprehensive overview of a systematic approach to the target identification and validation of this compound. It details the experimental protocols for state-of-the-art, label-free target identification techniques, namely the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). Furthermore, it outlines the use of Surface Plasmon Resonance (SPR) for validating putative targets. This guide is intended to serve as a practical resource for researchers and drug development professionals, providing the necessary methodological framework to elucidate the mechanism of action of this compound and other novel bioactive compounds.

Introduction: The Challenge of Target Identification for Natural Products

Natural products are a rich source of novel chemical scaffolds for drug discovery. However, a significant hurdle in their development is the identification of their specific molecular targets. Traditional affinity-based methods often require chemical modification of the natural product, which can alter its binding properties. This compound, with the molecular formula C21H20O9, is an isomer of Puerarin, a compound known to interact with multiple targets and influence various signaling pathways.[1] The lack of specific research on this compound necessitates a robust and unbiased approach to uncover its direct binding partners and subsequent mechanism of action.

This guide focuses on two powerful, label-free techniques for target identification: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). These methods rely on the principle that the binding of a small molecule to a protein alters its physical properties—thermal stability in the case of CETSA and susceptibility to proteolysis in the case of DARTS.

Target Identification Methodologies

A logical workflow for the identification of this compound's targets would involve an initial screening phase using either CETSA or DARTS to identify a list of candidate proteins. This would be followed by validation of these candidates using a direct binding assay such as Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increased melting temperature.[2] This allows for the assessment of target engagement in a cellular context, without the need for compound modification.[2]

Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a human cancer cell line if investigating anti-cancer effects) to 80-90% confluency.

-

Treat the cells with either this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 25°C for 3 minutes.[3]

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Quantification and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the protein levels using SDS-PAGE and Western blotting with an antibody specific to a candidate target, or by mass spectrometry for proteome-wide analysis.

-

Data Presentation:

The results of a CETSA experiment can be presented as a thermal shift curve, plotting the percentage of soluble protein against temperature. A shift in the curve to the right for the this compound-treated sample compared to the control indicates target stabilization.

Hypothetical CETSA Data for this compound

| Target Protein | Treatment | Tm (°C) | ΔTm (°C) |

| Protein Kinase X | Vehicle | 52.5 | - |

| This compound (10 µM) | 56.0 | +3.5 | |

| Hypothetical Protein Y | Vehicle | 61.0 | - |

| This compound (10 µM) | 61.2 | +0.2 |

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is predicated on the idea that a small molecule binding to a protein can protect it from proteolytic degradation.[4][5] This technique is particularly useful as it can be performed with native, unmodified compounds and complex protein lysates.[4][5]

Experimental Protocol:

-

Cell Lysis and Lysate Preparation:

-

Harvest cells and lyse them in a suitable lysis buffer (e.g., M-PER buffer with protease inhibitors).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate.

-

-

Compound Incubation:

-

Aliquot the cell lysate into separate tubes.

-

Treat the aliquots with varying concentrations of this compound or a vehicle control.

-

Incubate at room temperature for 1 hour to allow for binding.

-

-

Protease Digestion:

-

Add a protease, such as thermolysin or pronase, to each aliquot. The choice of protease and its concentration may require optimization.

-

Incubate at room temperature for a set time (e.g., 10-30 minutes).

-

-

Digestion Termination and Analysis:

-

Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

-

Boil the samples to denature the proteins.

-

Analyze the samples by SDS-PAGE and Coomassie staining for a global view, or by Western blotting for specific candidate proteins. For unbiased target identification, protein bands that are protected from digestion in the presence of this compound can be excised and identified by mass spectrometry.

-

Data Presentation:

The results of a DARTS experiment are typically visualized on a gel. Increased band intensity for a specific protein in the presence of this compound compared to the control indicates protection from proteolysis and therefore, a potential interaction.

Hypothetical DARTS Data for this compound

| Target Protein | This compound (µM) | Pronase Digestion | Relative Band Intensity (%) |

| Enzyme Z | 0 | + | 20 |

| 1 | + | 45 | |

| 10 | + | 85 | |

| 100 | + | 95 |

Target Validation

Following the identification of candidate targets, it is crucial to validate the direct binding of this compound to these proteins and to quantify the binding affinity. Surface Plasmon Resonance (SPR) is a highly sensitive and label-free technique for this purpose.

Surface Plasmon Resonance (SPR)